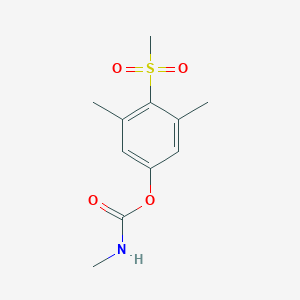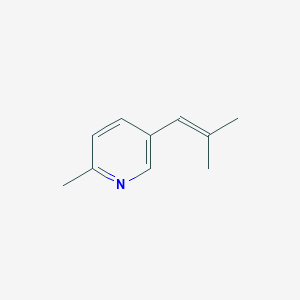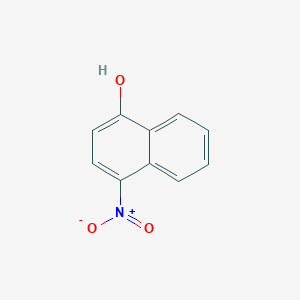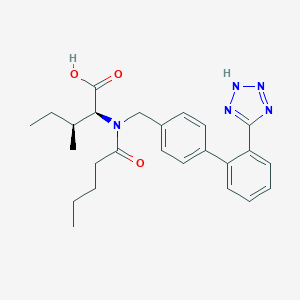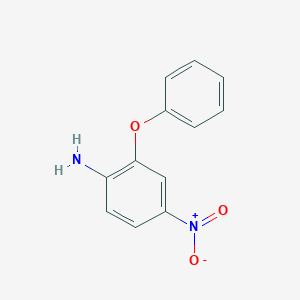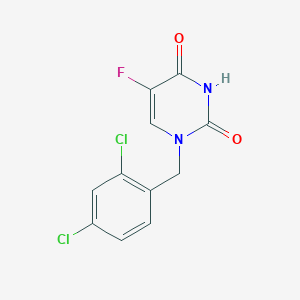
1-(2,4-Dichlorobenzyl)-5-fluorouracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dichlorobenzyl)-5-fluorouracil (DCBFU) is a chemical compound that belongs to the family of 5-fluorouracil (5-FU) derivatives. It has been synthesized by modifying the structure of 5-FU to improve its pharmacological properties. DCBFU has been extensively studied for its potential use in cancer treatment due to its unique mechanism of action and biochemical effects.
作用机制
The mechanism of action of 1-(2,4-Dichlorobenzyl)-5-fluorouracil involves the inhibition of thymidylate synthase (TS), an enzyme that is involved in DNA synthesis. 1-(2,4-Dichlorobenzyl)-5-fluorouracil is converted to its active form, 5-fluorouridine monophosphate (FUMP), which inhibits TS by binding to its active site. This results in the depletion of thymidine triphosphate (TTP), a building block of DNA, and ultimately leads to DNA damage and cell death.
生化和生理效应
1-(2,4-Dichlorobenzyl)-5-fluorouracil has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. 1-(2,4-Dichlorobenzyl)-5-fluorouracil has also been shown to have a synergistic effect when combined with other chemotherapeutic agents.
实验室实验的优点和局限性
1-(2,4-Dichlorobenzyl)-5-fluorouracil has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its mechanism of action is well understood. 1-(2,4-Dichlorobenzyl)-5-fluorouracil has also been extensively studied in vitro and in vivo, making it a valuable tool for cancer research. However, 1-(2,4-Dichlorobenzyl)-5-fluorouracil has some limitations for lab experiments. It is not very soluble in aqueous solutions, which can make it difficult to work with. 1-(2,4-Dichlorobenzyl)-5-fluorouracil also has a short half-life in the body, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on 1-(2,4-Dichlorobenzyl)-5-fluorouracil. One area of interest is the development of new formulations of 1-(2,4-Dichlorobenzyl)-5-fluorouracil that improve its solubility and bioavailability. Another area of interest is the investigation of 1-(2,4-Dichlorobenzyl)-5-fluorouracil in combination with other chemotherapeutic agents to enhance its effectiveness. Additionally, the use of 1-(2,4-Dichlorobenzyl)-5-fluorouracil in targeted drug delivery systems is an area of active research. Finally, the investigation of 1-(2,4-Dichlorobenzyl)-5-fluorouracil in other disease models, such as viral infections and autoimmune diseases, is an area of potential future research.
合成方法
1-(2,4-Dichlorobenzyl)-5-fluorouracil can be synthesized by reacting 5-FU with 2,4-dichlorobenzyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield after purification. The chemical structure of 1-(2,4-Dichlorobenzyl)-5-fluorouracil is shown below:
科学研究应用
1-(2,4-Dichlorobenzyl)-5-fluorouracil has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines including breast, colon, lung, and prostate cancer cells. 1-(2,4-Dichlorobenzyl)-5-fluorouracil has also been tested in animal models of cancer and has shown promising results in reducing tumor growth.
属性
CAS 编号 |
125111-05-9 |
|---|---|
产品名称 |
1-(2,4-Dichlorobenzyl)-5-fluorouracil |
分子式 |
C11H7Cl2FN2O2 |
分子量 |
289.09 g/mol |
IUPAC 名称 |
1-[(2,4-dichlorophenyl)methyl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C11H7Cl2FN2O2/c12-7-2-1-6(8(13)3-7)4-16-5-9(14)10(17)15-11(16)18/h1-3,5H,4H2,(H,15,17,18) |
InChI 键 |
MHPNFFUAVWCYBQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C(=O)NC2=O)F |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C(=O)NC2=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



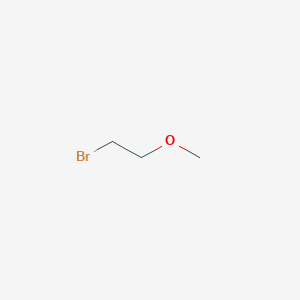
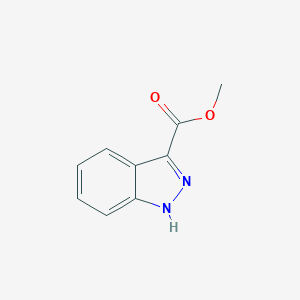

![8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B44680.png)

![[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B44682.png)
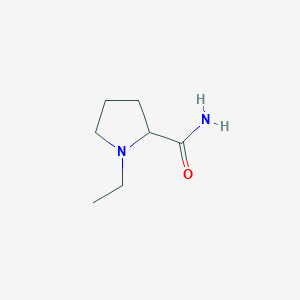
![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)

